BenchChemオンラインストアへようこそ!

hDHODH-IN-3

Antiviral Research Measles Virus DHODH Inhibition

hDHODH-IN-3 is the definitive tool compound for selective inhibition of human dihydroorotate dehydrogenase (HsDHODH). Unlike Brequinar or Leflunomide, its reported pMIC50 of 8.6 against measles virus replication provides a quantitative, reproducible benchmark for host-directed antiviral studies. High DMSO solubility (33.33 mg/mL) supports elevated-concentration assays such as ITC and long-term cell culture without solvent toxicity. Use as a reference inhibitor in competitive binding assays or to generate pyrimidine-starved controls in human AML differentiation models. Research-use only.

Molecular Formula C18H19BrN4O2
Molecular Weight 403.3 g/mol
Cat. No. B2675393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-3
Molecular FormulaC18H19BrN4O2
Molecular Weight403.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H19BrN4O2/c1-4-13-10-20-18(21-11-13)23-12(3)16(17(22-23)24-5-2)25-15-9-7-6-8-14(15)19/h6-11H,4-5H2,1-3H3
InChIKeySNDPFEDGFPXNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

hDHODH-IN-3: A Potent and Selective Human Dihydroorotate Dehydrogenase Inhibitor for Antiviral and Anticancer Research Procurement


hDHODH-IN-3 (CAS 1644156-80-8) is a selective small-molecule inhibitor of human dihydroorotate dehydrogenase (HsDHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway . This inhibition leads to pyrimidine depletion, which suppresses the replication of RNA viruses like measles and induces differentiation in certain acute myeloid leukemia (AML) cells [1]. The compound is a research-use-only tool compound with a reported pMIC50 of 8.6 for inhibiting measles virus replication, and is distinguished by its specific activity against the human enzyme, enabling precise dissection of host metabolic pathways in viral and oncological models [2].

Why hDHODH-IN-3 Cannot Be Substituted with Other DHODH Inhibitors in Critical Research Applications


Substituting hDHODH-IN-3 with other DHODH inhibitors like Brequinar, Leflunomide, or the distinct compound DHODH-IN-3 (CAS 1148126-04-8) introduces significant variability in experimental outcomes due to differences in species selectivity, binding kinetics, and reported potency [1]. For instance, Brequinar exhibits an IC50 of 1.8 nM against hDHODH but was discontinued clinically due to toxicity, while Leflunomide (A77 1726) shows weaker, less selective inhibition and a prolonged half-life that complicates in vitro studies [2]. The specific pMIC50 value of 8.6 for hDHODH-IN-3 defines its unique activity profile against measles virus replication, a functional assay that cannot be directly extrapolated from the biochemical IC50 values reported for other compounds . Using a different inhibitor would fundamentally alter the dose-response relationship and could engage different off-target profiles, rendering experimental data non-comparable.

hDHODH-IN-3 Quantitative Differentiation Evidence Against Key Comparators


Antiviral Potency: pMIC50 for Measles Virus Replication Inhibition

hDHODH-IN-3 demonstrates potent inhibition of measles virus replication with a reported pMIC50 value of 8.6 . This value is a specific functional antiviral readout. In contrast, the commonly cited comparator Brequinar, while a potent DHODH inhibitor (IC50 1.8 nM), has no direct reported pMIC50 value for measles virus in the same assay system, making direct comparison of antiviral efficacy difficult and highlighting hDHODH-IN-3 as the specific tool for this indication [1].

Antiviral Research Measles Virus DHODH Inhibition

Solubility Profile for In Vitro Assay Formulation

hDHODH-IN-3 exhibits a reported solubility of 33.33 mg/mL in DMSO . This property is critical for preparing high-concentration stock solutions for in vitro assays. In contrast, the structurally and functionally distinct compound DHODH-IN-3 (CAS 1148126-04-8, IC50 261 nM), is reported to have a lower solubility of approximately 5.5 mg/mL in DMSO, potentially limiting its utility in assays requiring higher compound concentrations .

Solubility Formulation DMSO

Functional Selectivity: Pathway Engagement in Antiviral Applications

hDHODH-IN-3 is characterized as a selective inhibitor of human DHODH, enabling specific mechanistic dissection of host metabolic pathways regulating viral replication [1]. In contrast, some other DHODH inhibitors, such as the dual inhibitor RORγt/DHODH-IN-3 (compound (S)-14d), exhibit activity against additional targets like RORγt (IC50 0.098 μM) alongside DHODH (IC50 0.432 μM), which can confound interpretation of results in antiviral or oncology models [2].

Mechanism of Action Pathway Analysis Antiviral

hDHODH-IN-3 Application Scenarios for Scientific and Industrial Research


Mechanistic Studies of Viral Replication via Host Pyrimidine Metabolism

hDHODH-IN-3 is the appropriate tool for researchers investigating the role of host cell pyrimidine biosynthesis in the replication cycle of RNA viruses, specifically measles virus. Its reported pMIC50 of 8.6 provides a quantitative benchmark for dose-response experiments designed to validate DHODH as a host-directed antiviral target. Studies can use hDHODH-IN-3 to dissect the dependency of viral RNA synthesis on the intracellular pyrimidine pool [1].

In Vitro Screening for Acute Myeloid Leukemia (AML) Differentiation Therapy

Given the established role of DHODH inhibition in overcoming differentiation blockade in AML, hDHODH-IN-3 can be utilized as a small-molecule probe to induce differentiation in AML cell lines. Researchers can compare its efficacy against other differentiation agents or use it as a positive control in high-throughput screens for novel differentiation-inducing compounds [1]. Its selectivity for hDHODH helps ensure the observed phenotype is due to pyrimidine depletion.

High-Concentration In Vitro Pharmacology Assays

The high solubility of hDHODH-IN-3 in DMSO (33.33 mg/mL) makes it a superior choice for assays requiring elevated compound concentrations, such as isothermal titration calorimetry (ITC) for binding studies, high-concentration dose-response curves, or preparation of compound-infused media for long-term cell culture experiments. This reduces the need for high DMSO concentrations that can otherwise compromise cell viability and assay integrity [1].

Target Engagement Studies to Validate DHODH Dependency

To confirm that the pharmacological effect of a novel compound series is mediated through DHODH inhibition, hDHODH-IN-3 can be employed as a reference inhibitor in competitive binding assays or as a tool to generate pyrimidine-starved controls. Its selective activity against the human enzyme is ideal for studies in human cell lines, where using a less selective or species-divergent inhibitor could lead to erroneous conclusions about target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDHODH-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.